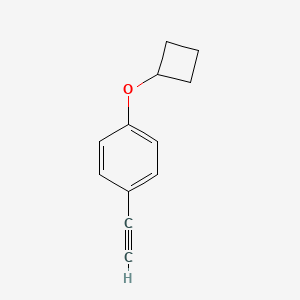

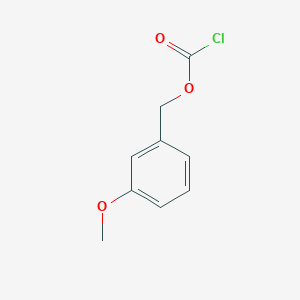

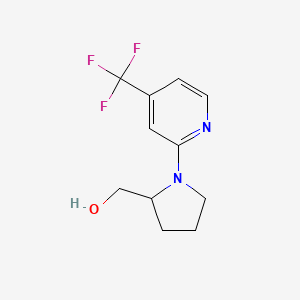

1-Cyclobutoxy-4-ethynylbenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-Cyclobutoxy-4-ethynylbenzene, while not directly studied in the provided papers, is related to various compounds that have been synthesized and analyzed. The papers discuss the synthesis and properties of structurally related compounds, which can provide insights into the behavior of 1-Cyclobutoxy-4-ethynylbenzene.

Synthesis Analysis

The synthesis of related compounds involves catalytic processes and the formation of complex structures. For instance, the synthesis of tris(benzocyclobutadieno)benzene is achieved through palladium-catalyzed alkynylations followed by cobalt-catalyzed cyclobutabenzoannelations, which suggests that similar catalytic methods could potentially be applied to synthesize 1-Cyclobutoxy-4-ethynylbenzene . Additionally, the cycloisomerization of 1-alkyl-2-ethynylbenzenes catalyzed by metal salts such as PtCl2 and [RuCl2(CO)3]2 indicates that metal-catalyzed transformations could be relevant for the synthesis of 1-Cyclobutoxy-4-ethynylbenzene .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-Cyclobutoxy-4-ethynylbenzene has been characterized by various techniques. For example, the title compound in paper has a puckered cyclobutane ring with specific dihedral angles, suggesting that 1-Cyclobutoxy-4-ethynylbenzene may also exhibit a non-planar ring structure. The intermolecular interactions, such as O-H...O and C-H...pi(benzene) interactions, play a role in the stabilization of the molecular structure .

Chemical Reactions Analysis

The reactivity of compounds containing ethynyl and cyclobutane moieties has been explored. The reaction of 4-(ethynyl)-4-hydroxy-2,3-substituted-2-cyclobuten-1-ones with halogenating agents leads to ring-expansion products . This indicates that 1-Cyclobutoxy-4-ethynylbenzene could potentially undergo similar ring-expansion reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structures. For example, the crystal structures of a series of dialkoxy ethynylnitrobenzenes show great diversity due to subtle changes in molecular structure, such as the length of the alkoxy chain . This suggests that the physical properties of 1-Cyclobutoxy-4-ethynylbenzene, such as solubility and crystallinity, could be significantly affected by its substituents and molecular conformation.

Wissenschaftliche Forschungsanwendungen

Catalytic Reactions

1-Cyclobutoxy-4-ethynylbenzene can be involved in catalytic reactions such as ruthenium-catalyzed cyclization. This process is efficient for substrates with electron-rich benzenes and involves a 1,5-hydrogen shift in metal-vinylidene intermediates (A. Odedra, S. Datta, & Rai‐Shung Liu, 2007).

Synthesis of Derivatives

Palladium-catalyzed tandem cyclization with isocyanides in the presence of water can lead to the formation of benzofuran derivatives from 1-Cyclobutoxy-4-ethynylbenzene. These derivatives have broad applications in synthesizing diverse compounds (Weigao Hu et al., 2018).

Photophysical Applications

1-Cyclobutoxy-4-ethynylbenzene can be used in the formation of push-pull chromophores with tunable electronic and luminescent properties. This involves a reaction with tetracyanoethylene, yielding chromophores with unique white light emissions and intramolecular charge-transfer bands (Arif Hassan Dar et al., 2019).

Photooxidation Studies

In scientific studies, 1-Cyclobutoxy-4-ethynylbenzene has been utilized as a photosensitizer in microwave-assisted photooxidation processes. It showed higher efficiency than conventional photosensitizers under microwave irradiation (Yutaka Matsukawa et al., 2021).

On-surface Polymerization

The compound is also studied in the context of on-surface polymerization. For instance, the polymerization of 1,4-diethynylbenzene on Cu(111) surfaces under ultra-high vacuum conditions leads to the formation of disordered covalent networks, indicating different coupling reactions (J. Eichhorn, W. Heckl, & M. Lackinger, 2013).

Adsorption Studies

The adsorption of ethynylbenzene derivatives, like 1-Cyclobutoxy-4-ethynylbenzene, on surfaces such as gold, has been studied to understand the formation of monolayers and metal-molecule binding motifs (A. McDonagh et al., 2007).

Safety and Hazards

The safety information for 1-Cyclobutoxy-4-ethynylbenzene indicates that it has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

1-cyclobutyloxy-4-ethynylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c1-2-10-6-8-12(9-7-10)13-11-4-3-5-11/h1,6-9,11H,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGJCMVCKAUMPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)OC2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-1-[(3-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3003674.png)

![3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propan-1-amine](/img/structure/B3003682.png)

![2-(cyclohexylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3003685.png)

![(3Z)-1-benzyl-3-{[(2-methoxybenzyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B3003687.png)

![2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3003689.png)

![3-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3003690.png)